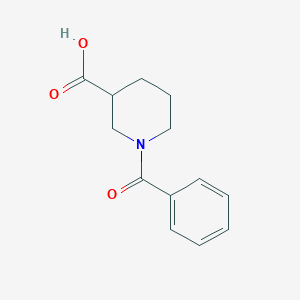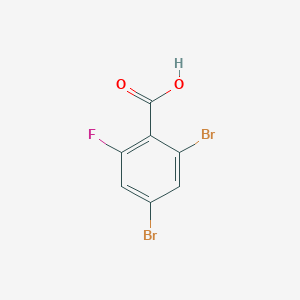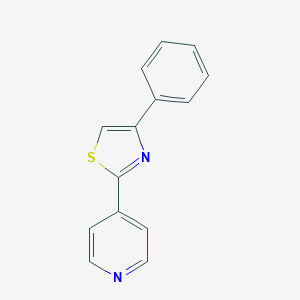![molecular formula C14H19N B179196 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] CAS No. 134697-64-6](/img/structure/B179196.png)
3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]
Übersicht
Beschreibung
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] is an organic compound with the molecular formula C14H19N It is characterized by a spirocyclic structure, where a naphthalene ring is fused to a piperidine ring
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its structural properties impart desirable characteristics to the final products.
Vorbereitungsmethoden
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of naphthalene derivatives with piperidine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces saturated hydrocarbons.
Wirkmechanismus
The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including changes in enzyme activity or receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] include other spirocyclic compounds such as 3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione and 3,4-Dihydro-2H-spiro[benzofuran-1,4’-piperidine]. These compounds share the spirocyclic motif but differ in the specific rings involved and their chemical properties.
3,4-Dihydro-2H-spiro[imidazolidine-4,1’-naphthalene]-2-thione:
3,4-Dihydro-2H-spiro[benzofuran-1,4’-piperidine]: This compound features a benzofuran ring instead of a naphthalene ring, leading to variations in its chemical behavior and uses.
The uniqueness of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine] lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)8-10-15-11-9-14/h1-2,4,6,15H,3,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMBYBVKVUTBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)












